molecular formula C14H23NO3 B1411808 tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate CAS No. 1781342-95-7

tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate

Cat. No.: B1411808
CAS No.: 1781342-95-7
M. Wt: 253.34 g/mol
InChI Key: MHGWZMBGGLQNFX-UHFFFAOYSA-N
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Description

tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by a bicyclic structure with a carbamate functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N

Biological Activity

Tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under basic conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It may modulate enzyme activities or receptor functions, potentially leading to therapeutic effects in various conditions.

Case Studies

Several studies have explored the biological effects of similar compounds within the bicyclic carbamate class:

  • Neuroprotective Effects : A study on related compounds demonstrated moderate protective effects against oxidative stress in astrocytes induced by amyloid beta, suggesting potential neuroprotective properties for this compound as well .
  • Pharmacological Applications : Research indicates that compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems, which could position this compound as a candidate for drug development targeting neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamateC13H24N2O2Contains azabicyclic structure
Tert-butyl 9-amino-bicyclo[3.3.1]non-3-ylcarbamateC14H26N2O2Features an amino group instead of hydroxy
This compound C14H23NO3 Contains a keto group

This table highlights the distinct features of this compound, particularly its keto group, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl N-(9-oxo-3-bicyclo[3.3.1]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-7-9-5-4-6-10(8-11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWZMBGGLQNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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